molecular formula C17H18N4O6 B11040637 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11040637
M. Wt: 374.3 g/mol
InChI Key: RITJYUPALXGQHF-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound characterized by its unique structure, which includes a methoxybenzodioxole moiety, a nitro group, and a pyrazolopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the 7-methoxy-1,3-benzodioxole unit. This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the dioxole ring.

    Pyrazolopyridinone Core Formation: The core structure is synthesized through a series of condensation reactions involving appropriate pyrazole and pyridine derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the heterocyclic system.

    Final Assembly: The final step involves coupling the benzodioxole and pyrazolopyridinone units, often through a nucleophilic substitution reaction, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs for treating various diseases. Its nitro and methoxy groups are often associated with bioactivity, making it a candidate for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalized structure.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(methyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but with a methyl group instead of an isopropyl group.

    4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-amino-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential bioactivity. The presence of both a nitro group and a methoxybenzodioxole moiety in the same molecule is relatively uncommon and may lead to unique chemical and biological properties.

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H18N4O6/c1-8(2)20-16-10(6-18-20)13(14(21(23)24)17(22)19-16)9-4-11(25-3)15-12(5-9)26-7-27-15/h4-6,8,13-14H,7H2,1-3H3,(H,19,22)

InChI Key

RITJYUPALXGQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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